molecular formula C9H10N2O5 B12656009 2,4-Dinitro-6-propylphenol CAS No. 4099-72-3

2,4-Dinitro-6-propylphenol

Katalognummer: B12656009
CAS-Nummer: 4099-72-3
Molekulargewicht: 226.19 g/mol
InChI-Schlüssel: FCIYPWNHZQHVEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dinitro-6-propylphenol is an organic compound with the molecular formula C9H10N2O5. It is a derivative of phenol, where two nitro groups are substituted at the 2 and 4 positions, and a propyl group is substituted at the 6 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4-Dinitro-6-propylphenol can be synthesized through the nitration of phenol derivatives. One common method involves the nitration of 2-propylphenol using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced using similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dinitro-6-propylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,4-Dinitro-6-propylphenol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2,4-Dinitro-6-propylphenol involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound may also interact with specific enzymes and proteins, disrupting their normal function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dinitrophenol: A well-known compound with similar nitro groups but without the propyl substitution.

    2,4-Dinitro-6-methylphenol: Similar structure with a methyl group instead of a propyl group.

    2,4-Dinitro-6-phenylphenol: Contains a phenyl group instead of a propyl group

Uniqueness

2,4-Dinitro-6-propylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

4099-72-3

Molekularformel

C9H10N2O5

Molekulargewicht

226.19 g/mol

IUPAC-Name

2,4-dinitro-6-propylphenol

InChI

InChI=1S/C9H10N2O5/c1-2-3-6-4-7(10(13)14)5-8(9(6)12)11(15)16/h4-5,12H,2-3H2,1H3

InChI-Schlüssel

FCIYPWNHZQHVEQ-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.